molecular formula C12H12INO3 B4737640 1-(3-IODOBENZOYL)-2-PYRROLIDINECARBOXYLIC ACID

1-(3-IODOBENZOYL)-2-PYRROLIDINECARBOXYLIC ACID

Cat. No.: B4737640
M. Wt: 345.13 g/mol
InChI Key: HWVDUQWSYCRTNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-IODOBENZOYL)-2-PYRROLIDINECARBOXYLIC ACID is a synthetic organic compound characterized by the presence of an iodobenzoic acid moiety attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-IODOBENZOYL)-2-PYRROLIDINECARBOXYLIC ACID typically involves the acylation of pyrrolidine with 3-iodobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-IODOBENZOYL)-2-PYRROLIDINECARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The iodobenzoic acid moiety can be oxidized to form iodoxybenzoic acid derivatives.

    Reduction: The compound can be reduced to form deiodinated products.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Iodoxybenzoic acid derivatives.

    Reduction: Deiodinated pyrrolidinecarboxylic acid derivatives.

    Substitution: Various substituted pyrrolidinecarboxylic acid derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-IODOBENZOYL)-2-PYRROLIDINECARBOXYLIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-IODOBENZOYL)-2-PYRROLIDINECARBOXYLIC ACID involves its interaction with specific molecular targets. The iodobenzoic acid moiety can interact with enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Uniqueness: 1-(3-IODOBENZOYL)-2-PYRROLIDINECARBOXYLIC ACID is unique due to the combination of the iodobenzoic acid moiety and the pyrrolidine ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its applicability in various research fields.

Properties

IUPAC Name

1-(3-iodobenzoyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12INO3/c13-9-4-1-3-8(7-9)11(15)14-6-2-5-10(14)12(16)17/h1,3-4,7,10H,2,5-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVDUQWSYCRTNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC(=CC=C2)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-IODOBENZOYL)-2-PYRROLIDINECARBOXYLIC ACID
Reactant of Route 2
Reactant of Route 2
1-(3-IODOBENZOYL)-2-PYRROLIDINECARBOXYLIC ACID
Reactant of Route 3
Reactant of Route 3
1-(3-IODOBENZOYL)-2-PYRROLIDINECARBOXYLIC ACID
Reactant of Route 4
1-(3-IODOBENZOYL)-2-PYRROLIDINECARBOXYLIC ACID
Reactant of Route 5
1-(3-IODOBENZOYL)-2-PYRROLIDINECARBOXYLIC ACID
Reactant of Route 6
1-(3-IODOBENZOYL)-2-PYRROLIDINECARBOXYLIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.